Physicochemical Differentiation: logP and TPSA Comparison vs. 5-Bromo-2-[(5-bromo-3-pyridinyl)oxy]pyrimidine
2-((5-Bromopyridin-3-yl)oxy)pyrimidine exhibits a computed logP of 2.17 and a topological polar surface area (TPSA) of 25.36 Ų, positioning it in a favorable physicochemical space for membrane permeability while maintaining a single bromine handle for derivatization . In contrast, the dibromo analog (5-Bromo-2-[(5-bromo-3-pyridinyl)oxy]pyrimidine) has a higher molecular weight (330.96 g/mol) and a TPSA of 47.9 Ų, which may alter its solubility and pharmacokinetic profile [1].
| Evidence Dimension | Lipophilicity (logP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | logP = 2.17; TPSA = 25.36 Ų |
| Comparator Or Baseline | 5-Bromo-2-[(5-bromo-3-pyridinyl)oxy]pyrimidine: MW = 330.96 g/mol; TPSA = 47.9 Ų |
| Quantified Difference | Target compound has ~23.5 Ų lower TPSA and ~78.9 g/mol lower molecular weight, suggesting improved passive permeability and a more favorable molecular weight for fragment-based approaches. |
| Conditions | Computed physicochemical properties (PubChem, Vulcanchem) |
Why This Matters
For procurement in early-stage drug discovery, a lower TPSA and molecular weight often correlate with improved oral bioavailability and CNS penetration potential, making this compound a more versatile starting point than its dibromo analog.
- [1] PubChem. 5-Bromo-2-[(5-bromo-3-pyridinyl)oxy]pyrimidine. CID 64206554. Molecular Weight: 330.96 g/mol. Topological Polar Surface Area: 47.9 Ų. View Source
